molecular formula C10H11NO B7764142 1,2,3,4-Tetrahydronaphthalen-1-one oxime

1,2,3,4-Tetrahydronaphthalen-1-one oxime

Cat. No.: B7764142
M. Wt: 161.20 g/mol
InChI Key: YFDVQUUMKXZPLK-KHPPLWFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalen-1-one oxime can be synthesized through the reaction of 1,2,3,4-tetrahydronaphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, scaled up for larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalen-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-1-one oxime has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalen-1-one oxime can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydronaphthalen-1-one: The parent ketone compound without the oxime group.

    1-Naphthalenone oxime: A similar oxime compound with a different ring structure.

    Cyclohexanone oxime: Another oxime compound with a different cyclic structure.

The uniqueness of this compound lies in its specific ring structure and the presence of the oxime group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(NZ)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVQUUMKXZPLK-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3349-64-2
Record name 3,4-Dihydronaphthalen-1(2H)-one oxime
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Record name NSC27894
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Record name 3,4-dihydronaphthalen-1(2H)-one oxime
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Record name 3,4-Dihydronaphthalen-1(2H)-one oxime
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